TRPV4 agonist-1

Chondrogenesis Osteoarthritis TRPV4 Signaling

TRPV4 agonist-1 (Compound 36 HCl) is the only TRPV4 agonist with proven in vivo chondroprotection in a surgical OA model, dose-dependently suppressing cartilage degradation while upregulating aggrecan and SOX9. It combines a clean selectivity profile—inactive at TRPV1, no TRPM8 antagonism—with water solubility and intra-articular feasibility unavailable with GSK1016790A or RN-1747. A 3.9 Å cryo-EM structure confirms its binding mode, enabling rigorous SAR and target engagement studies. For cartilage biology and OA research requiring disease-relevant, publication-grade pharmacology, TRPV4 agonist-1 delivers unambiguous TRPV4-driven outcomes.

Molecular Formula C25H23ClF2N4O2
Molecular Weight 484.9 g/mol
Cat. No. B8103434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRPV4 agonist-1
Molecular FormulaC25H23ClF2N4O2
Molecular Weight484.9 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F.Cl
InChIInChI=1S/C25H22F2N4O2.ClH/c1-29-13-15-30(16-14-29)25-28-23-21(3-2-4-22(23)27)24(32)31(25)18-7-11-20(12-8-18)33-19-9-5-17(26)6-10-19;/h2-12H,13-16H2,1H3;1H
InChIKeyONVDBGZQVBEFIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRPV4 Agonist-1: A Quinazolinone TRPV4 Activator for Chondrogenic Research


TRPV4 agonist-1 (also known as Compound 36 or OUN67600) is a synthetic small-molecule transient receptor potential vanilloid 4 (TRPV4) agonist belonging to the quinazolin-4(3H)-one chemical class . It activates human TRPV4 channels with an EC50 of 60 nM in calcium flux assays and exhibits an ECmax of 20 nM in a SOX9 reporter gene assay . The compound is characterized as water-soluble and was specifically developed to stimulate chondrocyte cartilage matrix production via TRPV4 [1]. Its hydrochloride salt formulation (36·HCl) has been evaluated in vivo for intra-articular applications in osteoarthritis models [1].

Why TRPV4 Agonist-1 Cannot Be Replaced by GSK1016790A, RN-1747, or 4α-PDD


TRPV4 agonists exhibit pronounced differences in potency, selectivity, and binding site engagement that preclude simple substitution. GSK1016790A (EC50 = 2.1 nM) is approximately 28-fold more potent than TRPV4 agonist-1 (EC50 = 60 nM) in human TRPV4 calcium assays , while RN-1747 (EC50 = 770 nM) is approximately 13-fold less potent . More critically, 4α-PDD lacks selectivity for TRPV4, activating neurons independently of TRPV4 channels [1], and RN-1747 exhibits off-target antagonism at TRPM8 (IC50 = 4 μM) and interference with histamine H1R signaling [2]. TRPV4 agonist-1 occupies the same S1-S4 cytosolic binding pocket as GSK1016790A [3] but with a distinct residue interaction profile, enabling functional differentiation that cannot be replicated by in-class alternatives.

TRPV4 Agonist-1 Evidence Guide: Head-to-Head Comparative Data


TRPV4 Agonist-1 vs. GSK1016790A: Distinct Functional Potency Profile in SOX9 Reporter Assays

While GSK1016790A is approximately 28-fold more potent in direct calcium flux assays (EC50 = 2.1 nM vs. 60 nM) , TRPV4 agonist-1 demonstrates a unique functional efficacy profile: it achieves an ECmax of 20 nM in a SOX9 reporter gene assay, which is not reported for GSK1016790A in comparable chondrogenic models [1]. This suggests that TRPV4 agonist-1 may engage downstream transcriptional pathways with distinct efficiency relative to its primary channel activation potency.

Chondrogenesis Osteoarthritis TRPV4 Signaling

TRPV4 Agonist-1 vs. 4α-PDD: Demonstrated TRPV1 Inactivity Confirms Selectivity

4α-PDD, historically used as a TRPV4 agonist, activates mouse dorsal root ganglia neurons independently of TRPV4, indicating significant off-target activity [1]. In contrast, TRPV4 agonist-1 has been explicitly tested and shown to be inactive against TRPV1 channels , providing direct selectivity evidence absent for the phorbol ester comparator.

Selectivity Profiling TRP Channel Pharmacology Off-target Risk

TRPV4 Agonist-1 vs. RN-1747: Absence of TRPM8 Antagonism and Histamine Signaling Interference

RN-1747 is a known TRPV4 agonist (EC50 = 0.77 μM) but also functions as a TRPM8 antagonist with an IC50 of 4 μM . Furthermore, RN-1747 strongly inhibits the calcium response to histamine via H1R in P-STS and HeLa cells through an unidentified mechanism [1]. No such TRPM8 antagonism or histamine signaling interference has been reported for TRPV4 agonist-1, whose selectivity profile has been characterized as inactive against TRPV1 .

Off-target Profiling TRPM8 Antagonism Assay Interference

TRPV4 Agonist-1 vs. GSK1016790A: Cryo-EM Validated Binding Site with Distinct Residue Interactions

Cryo-EM structures of mouse TRPV4 in complex with Agonist-1 and ruthenium red (mTRPV4Agonist1_RR, 3.9 Å) confirm that TRPV4 agonist-1 binds to the same cytosol-facing cavity in the S1-S4 bundle as GSK1016790A [1]. Molecular dynamics simulations predict that residues F592, Y553, and N474 are in proximity to Agonist-1; mutagenesis of these residues alters Agonist-1 activation in patch-clamp recordings [1]. This structurally validated binding mode contrasts with other TRPV4 agonists like RN-1747, whose binding site has not been resolved at comparable resolution.

Structural Pharmacology Cryo-EM Binding Site Characterization

TRPV4 Agonist-1: Validated Research Applications and Procurement Scenarios


Chondrogenic Differentiation and Osteoarthritis Research

TRPV4 agonist-1 (as Compound 36·HCl) is the only TRPV4 agonist with demonstrated in vivo efficacy in a surgically induced rat medial meniscal tear (MT) model of osteoarthritis [1]. The compound dose-dependently suppressed cartilage degradation and enhanced mRNA expression of aggrecan and SOX9 in cartilage isolated from MT-operated rat knees compared to vehicle-treated controls [1]. This validated in vivo chondroprotective activity, combined with a defined SOX9 reporter ECmax of 20 nM , makes TRPV4 agonist-1 the evidence-based choice for osteoarthritis and cartilage biology studies requiring a TRPV4 agonist with documented disease-relevant pharmacology.

Selective TRPV4 Activation Without TRPV1 or TRPM8 Confounding

For experiments requiring unambiguous attribution of cellular responses to TRPV4 activation, TRPV4 agonist-1 offers a cleaner selectivity profile than commonly used alternatives. Unlike 4α-PDD, which activates DRG neurons independently of TRPV4 [2], and RN-1747, which exhibits TRPM8 antagonism (IC50 = 4 μM) and histamine signaling interference [3], TRPV4 agonist-1 has been explicitly validated as inactive against TRPV1 channels . This selectivity is particularly valuable in native tissue preparations, pain/itch models, and systems where TRP channel crosstalk could confound interpretation.

Structure-Based Drug Discovery and Computational Modeling

The cryo-EM structure of mouse TRPV4 in complex with Agonist-1 and ruthenium red (mTRPV4Agonist1_RR, 3.9 Å resolution) provides a structurally validated binding mode [4]. This enables structure-activity relationship (SAR) studies, molecular docking, and rational optimization of TRPV4-targeted compounds. The identification of interacting residues F592, Y553, and N474 [4] offers a foundation for mutagenesis-based validation of binding hypotheses that is not available for agonists lacking high-resolution structural data (e.g., RN-1747, 4α-PDD).

Intra-Articular Pharmacology and Formulation Development

TRPV4 agonist-1 was specifically developed with a focus on water solubility and intra-articular physicochemical properties [1]. Its hydrochloride salt (36·HCl) has been formulated and administered locally in rat OA models, demonstrating dose-dependent cartilage protection [1]. Researchers developing locally administered TRPV4 modulators for joint diseases or studying synovial pharmacology can leverage the documented intra-articular feasibility of TRPV4 agonist-1, a characteristic not established for GSK1016790A or RN-1747 in comparable in vivo articular settings.

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